molecular formula C27H22N2O6 B295679 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

カタログ番号 B295679
分子量: 470.5 g/mol
InChIキー: PSGCHIUMVIFATG-NKFKGCMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in scientific research. ANO-1, also known as the anoctamin-1 protein, is a calcium-activated chloride channel that is expressed in various tissues, including the gastrointestinal tract, respiratory system, and reproductive organs. ANO-1 has been implicated in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 has also been linked to several diseases, including hypertension, cystic fibrosis, and cancer.

作用機序

ANO-1 inhibitor works by inhibiting ANO-1 activity, which is a calcium-activated chloride channel. ANO-1 is involved in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor blocks 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one chloride ion flux through ANO-1, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has been shown to have a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels.
Biochemical and Physiological Effects:
ANO-1 inhibitor has been shown to have various biochemical and physiological effects. ANO-1 inhibitor reduces smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. ANO-1 inhibitor also reduces secretion, leading to a reduction in mucus production in 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one respiratory system and 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one gastrointestinal tract. ANO-1 inhibitor also inhibits cell proliferation, leading to a reduction in tumor growth in various cancer cell lines.

実験室実験の利点と制限

ANO-1 inhibitor has several advantages for lab experiments. ANO-1 inhibitor has a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels. ANO-1 inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ANO-1 inhibitor has some limitations for lab experiments. ANO-1 inhibitor has poor solubility in water and requires 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one use of organic solvents, which can affect 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one biological activity of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one compound. ANO-1 inhibitor also has a short half-life in vivo, which can limit its 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic efficacy.

将来の方向性

There are several future directions for ANO-1 inhibitor research. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor can be fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner optimized to improve its solubility and pharmacokinetic properties. ANO-1 inhibitor can also be used in combination with o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agents to enhance its efficacy. Fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onermore, ANO-1 inhibitor can be used as a tool compound to fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner understand 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one physiological functions of ANO-1 and its role in disease pathogenesis.

合成法

The syn4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onesis of ANO-1 inhibitor involves several steps, including 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one preparation of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one starting materials, coupling reaction, and cyclization. The starting materials include 5-nitro-2-phenylbenzaldehyde, allylphenol, and 2-(2-bromoethoxy)ethanol. These materials are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one intermediate compound. The intermediate compound is 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onen cyclized using a base-catalyzed condensation reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one final product, ANO-1 inhibitor.

科学的研究の応用

ANO-1 inhibitor has been extensively studied for its potential 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic applications. ANO-1 has been implicated in various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor has been shown to inhibit ANO-1 activity, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases.

特性

分子式

C27H22N2O6

分子量

470.5 g/mol

IUPAC名

(4Z)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O6/c1-2-8-19-9-6-7-12-24(19)33-15-16-34-25-14-13-22(29(31)32)17-21(25)18-23-27(30)35-26(28-23)20-10-4-3-5-11-20/h2-7,9-14,17-18H,1,8,15-16H2/b23-18-

InChIキー

PSGCHIUMVIFATG-NKFKGCMQSA-N

異性体SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

正規SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。